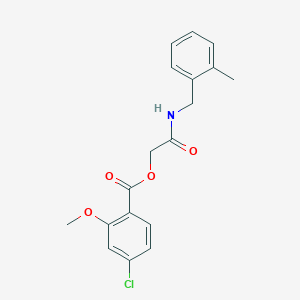

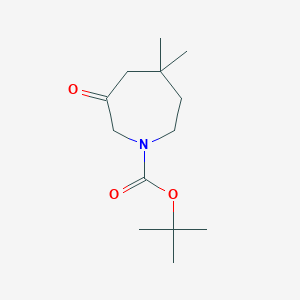

![molecular formula C10H18ClNO2 B2706067 Methyl 1-azaspiro[4.4]nonane-3-carboxylate;hydrochloride CAS No. 2344680-86-8](/img/structure/B2706067.png)

Methyl 1-azaspiro[4.4]nonane-3-carboxylate;hydrochloride

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

“Methyl 1-azaspiro[4.4]nonane-3-carboxylate;hydrochloride” is a chemical compound with the CAS Number: 2344680-86-8 . It has a molecular weight of 219.71 . The compound is typically stored at 4 degrees Celsius .

Molecular Structure Analysis

The InChI code for “Methyl 1-azaspiro[4.4]nonane-3-carboxylate;hydrochloride” is 1S/C10H17NO2.ClH/c1-13-9(12)8-6-10(11-7-8)4-2-3-5-10;/h8,11H,2-7H2,1H3;1H . This code provides a specific representation of the molecule’s structure.Physical And Chemical Properties Analysis

“Methyl 1-azaspiro[4.4]nonane-3-carboxylate;hydrochloride” is a powder . The compound is stable at normal temperatures and should be stored at 4 degrees Celsius .Applications De Recherche Scientifique

Peptide Synthesis

The compound has been utilized in the synthesis of heterospirocyclic N-(2H-Azirin-3-yl)-L-prolinates, representing a novel class of dipeptide synthons. These synthons have demonstrated the ability to undergo expected reactions with carboxylic acids and thioacids, proving their utility in peptide synthesis as dipeptide building blocks. This application is particularly significant in the synthesis of nonapeptides, such as analogues of the C-terminal nonapeptide of the antibiotic Trichovirin I 1B, highlighting the compound's role in developing complex peptide-based structures (Suter, Stoykova, Linden, & Heimgartner, 2000).

Organic Synthesis

Methyl 1-(2-oxiranylmethyl)-2-oxo-1-cyclopentanecarboxylate, a related structure, underwent nucleophilic ring opening reaction to yield functionalized 2-oxaspiro[4.4]nonane and 2-oxabicyclo[3.3.0]octane derivatives. These derivatives are crucial structural sub-units in several classes of bioactive compounds, illustrating the versatility of the spirocyclic structure in synthesizing complex organic molecules (Santos, Barreiro, Braz-Filho, & Fraga, 2000).

Anticonvulsant Research

Further research into N-(benzyloxy)-2-azaspiro[4.4]nonane-1,3-dione analogs revealed their anticonvulsant activity. These studies employed the Topliss structure activity and Craig plot analytical approaches, along with CLOG P analysis, to correlate physicochemical parameters with anticonvulsant activity. This work led to the identification of several substituted benzyloxy compounds with significant activity, showcasing the potential of spirocyclic compounds in anticonvulsant drug development (Farrar et al., 1993).

Anticancer Research

1-Thia-azaspiro[4.5]decane derivatives and their derived thiazolopyrimidine and 1,3,4-thiadiazole compounds were synthesized and evaluated for their anticancer activity. The study targeted HepG-2, PC-3, and HCT116 cell lines, with several compounds showing moderate to high inhibition activities. This research underlines the potential therapeutic applications of spirocyclic compounds in oncology, offering a new avenue for the development of anticancer agents (Flefel et al., 2017).

Safety and Hazards

The compound has been classified with the GHS07 pictogram . The hazard statements associated with it are H315, H319, and H335 . These indicate that it can cause skin irritation, serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .

Propriétés

IUPAC Name |

methyl 1-azaspiro[4.4]nonane-3-carboxylate;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H17NO2.ClH/c1-13-9(12)8-6-10(11-7-8)4-2-3-5-10;/h8,11H,2-7H2,1H3;1H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SQBYKCNAIMVWAT-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1CC2(CCCC2)NC1.Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H18ClNO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

219.71 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

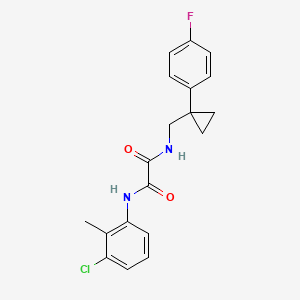

![5-(3-Chlorophenyl)-3-(4-fluorophenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine](/img/structure/B2705984.png)

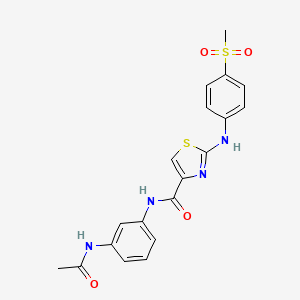

![2-[4-Methyl-6-(4-methylphenyl)-1,3-dioxo-7,8-dihydropurino[7,8-a]imidazol-2-yl]acetic acid](/img/structure/B2705994.png)

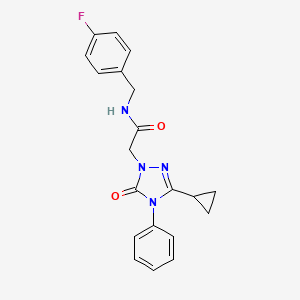

![N-(1-((2,3-dihydrobenzo[b][1,4]dioxin-2-yl)methyl)-1H-pyrazol-4-yl)-2-ethoxynicotinamide](/img/structure/B2705995.png)

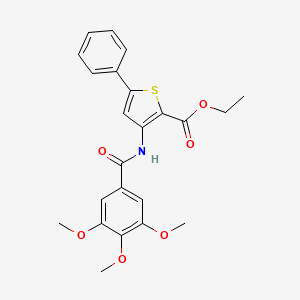

![N-(5,6-dimethylbenzo[d]thiazol-2-yl)-N-(3-morpholinopropyl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide hydrochloride](/img/structure/B2705997.png)

![1-(4-Fluorophenyl)-2-[(2-methylpropyl)amino]ethan-1-ol](/img/structure/B2705999.png)

![1-[4-[2-(4-Fluorophenoxy)acetyl]piperazin-1-yl]prop-2-en-1-one](/img/structure/B2706003.png)

![N-[Cyano-(2-fluorophenyl)methyl]-3-cyclopropyl-3-hydroxy-3-phenylpropanamide](/img/structure/B2706004.png)

![N-[1-(1,3-benzothiazole-6-carbonyl)azetidin-3-yl]pyridazin-3-amine](/img/structure/B2706006.png)